molecular formula C11H10BrClO3 B13138802 Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride

Cat. No.: B13138802
M. Wt: 305.55 g/mol
InChI Key: OAXROOVMMIGRBQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H9BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, a ketone group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride typically involves the bromination of an indene derivative followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:

    Bromination: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform.

    Esterification: The brominated indene is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Oxidation: The final step involves the oxidation of the methyl ester to introduce the ketone group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

    Substitution: Substituted indene derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A similar compound without the bromine atom.

    Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A similar compound with the bromine atom at a different position.

Uniqueness

Methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H10BrClO3

Molecular Weight

305.55 g/mol

IUPAC Name

methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate;hydrochloride

InChI

InChI=1S/C11H9BrO3.ClH/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13;/h4-5H,2-3H2,1H3;1H

InChI Key

OAXROOVMMIGRBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCC2=O)C(=C1)Br.Cl

Origin of Product

United States

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